molecular formula C15H28N2O5 B15286901 2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid

2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid

Cat. No.: B15286901
M. Wt: 316.39 g/mol
InChI Key: IBABAURSJXMCQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Boc Protection of L-Valine:

      Reagents: L-Valine, di-tert-butyl dicarbonate (Boc2O), sodium hydroxide.

      Conditions: The reaction is typically carried out in an aqueous solution with tert-butyl alcohol at room temperature.

  • Industrial Production Methods:

      Reagents: Boc-L-Valine, N-hydroxysuccinimide, dicyclohexyl-carbodiimide.

      Conditions: The reaction is conducted in tetrahydrofuran and dichloromethane at 0-20°C for 18 hours.

Chemical Reactions Analysis

Types of Reactions:

Biological Activity

2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid, commonly referred to as a tert-butoxycarbonyl (Boc) protected amino acid derivative, has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple functional groups that may influence its interactions within biological systems.

  • Molecular Formula : C15H28N2O5
  • Molecular Weight : 316.40 g/mol
  • CAS Number : 69209-73-0

The compound's structure consists of a tert-butoxycarbonyl group, an amine, and a branched amino acid backbone, which are critical for its biological function.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a prodrug and its interactions with various enzymes and cellular pathways. The following sections summarize the key findings related to its biological activity.

Enzyme Inhibition

One of the prominent areas of research involves the compound's ability to inhibit specific enzymes. For instance, studies have shown that derivatives of this compound can act as potent inhibitors of N-methyltransferases (NNMT), which are implicated in various metabolic processes and diseases, including cancer:

  • Inhibition Potency : The compound has demonstrated IC50 values in the nanomolar range against NNMT, indicating strong inhibitory activity .
  • Mechanism of Action : The presence of polar functional groups enhances binding affinity to the enzyme active site, although it may also reduce cellular permeability .

Cellular Activity

Despite its potent biochemical inhibition, cellular activity can be limited due to poor membrane permeability associated with the compound's polar nature:

  • Cellular Assays : In vitro studies have shown that while the compound exhibits strong enzyme inhibition at high concentrations (≥100 µM), it does not translate effectively into antiproliferative effects against cancer cell lines at lower concentrations .
  • Prodrug Strategies : To enhance cellular uptake, prodrug formulations have been developed that modify polar groups to improve membrane permeability without sacrificing enzymatic activity .

Case Studies

Several case studies have reported on the biological activity of related compounds and their derivatives:

  • NNMT Inhibition Study :
    • Objective : To assess the efficacy of Boc-protected amino acid derivatives in inhibiting NNMT.
    • Findings : The study found that modifications to the side chain significantly affected both enzyme inhibition and cellular uptake. The most effective derivatives had balanced hydrophobicity and polarity .
  • Anticancer Activity Assessment :
    • Objective : Evaluate the anticancer properties in various human cell lines.
    • Results : While some derivatives showed promise in enzyme inhibition, their overall cytotoxicity was limited compared to traditional chemotherapeutics, suggesting further optimization is necessary for clinical applications .

Data Table: Summary of Biological Activities

Activity Type Observation Reference
NNMT InhibitionPotent inhibitor with IC50 values in nanomolar range
Cellular UptakeLimited due to high polarity
Antiproliferative EffectsSignificant at high concentrations only

Properties

IUPAC Name

3-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-8(2)10(17-14(21)22-15(5,6)7)12(18)16-11(9(3)4)13(19)20/h8-11H,1-7H3,(H,16,18)(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBABAURSJXMCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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